(R)-1-Methyl-3-piperidineethanamine
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
1. Cannabinoid Receptor Research
The compound R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4- benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) and N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazo le-carboxamide (SR141716A) have been studied for their effects on guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding to membranes isolated from human cannabinoid CB1 receptor-transfected cells. This research has implications for understanding cannabinoid receptor activity and potential therapeutic applications (Landsman et al., 1997).
2. Cancer Research
Studies on 3-(piperidin-4-ylmethoxy)pyridine containing compounds have shown them to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers. These compounds have shown potential in increasing cellular H3K4 methylation and inhibiting the proliferation of leukemia and solid tumor cells, while having negligible effects on normal cells (Wu et al., 2016).
3. Neuropharmacology Research
Research on novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, with implications for developing antidepressants and understanding receptor binding mechanisms, has been conducted. These derivatives include molecules structurally related to (R)-1-Methyl-3-piperidineethanamine (Vacher et al., 1999).
4. Anticoagulant Research
The synthesis and study of various stereoisomers of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid have provided insights into the importance of stereo-structure in the inhibition of thrombin, a key enzyme in blood coagulation (Okamoto et al., 1981).
5. Material Science and Polymerization
Studies on aluminum methyl and chloride complexes bearing monoanionic aminephenolate ligands, including piperidine derivatives, have been conducted to understand their synthesis, characterization, and use in polymerizations, particularly in the ring-opening polymerization (ROP) of e-caprolactone (Ikpo et al., 2012).
6. Anti-Inflammatory and Immunomodulatory Research
The novel piperidine compound, 3-[(dodecylthiocarbonyl)methyl]glutarimide (DTCM-glutarimide), derived from the antibiotic 9-methylstreptimidone, has been studied for its anti-inflammatory activity and potential in suppressing graft rejection by inhibiting macrophage activation (Takeiri et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.
I hope this information is helpful, and I encourage you to reach out if you have any more questions!
properties
IUPAC Name |
2-[(3R)-1-methylpiperidin-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBVIIKZHRBTK-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273463 | |
Record name | 3-Piperidineethanamine, 1-methyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-3-piperidineethanamine | |
CAS RN |
1392745-53-7 | |
Record name | 3-Piperidineethanamine, 1-methyl-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidineethanamine, 1-methyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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